N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid
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Description
N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a useful research compound. Its molecular formula is C16H27NO4 and its molecular weight is 297.395. The purity is usually 95%.
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Scientific Research Applications
Stereocontrolled Synthesis
N-Boc-protected bicyclic compounds serve as precursors in the synthesis of neuroexcitants and kainoid amino acids. The critical process involves intermolecular radical addition and nitrogen-directed homoallylic radical rearrangement, leading to the efficient entry into polysubstituted pyrrolidines and kainoid amino acids (Hodgson, Hachisu, & Andrews, 2005).
Peptide Synthesis
In peptide chemistry, N-Boc-protected amino acids facilitate the synthesis of β-oligopeptides, showcasing the versatility of these compounds in creating constrained peptide structures with potential biological applications. This process benefits from the selectivity and protection strategies that N-Boc groups offer, enabling controlled synthesis pathways (Abele, Seiler, & Seebach, 1999).
Catalytic Efficiency
The role of N-Boc in catalytic processes is highlighted by its use in N-tert-butoxycarbonylation of amines, showing its effectiveness and environmental friendliness as a catalyst for amine protection. This method underscores the importance of N-Boc-protected compounds in facilitating clean, efficient, and selective chemical transformations (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Chemoselectivity and Protecting Group Strategies
The utility of N-Boc groups extends to the selective protection of amines, allowing for the chemoselective N-Boc protection of various structurally diverse amines. This approach demonstrates the wide applicability of N-Boc-protected compounds in synthetic chemistry, enabling the preparation of complex molecules without unwanted side reactions (Akbari, Heydari, Ma'mani, & Hosseini, 2010).
Enhancing Synthetic Methodologies
N-Boc-protected amino acids are central to developing new synthetic methodologies, including the rapid synthesis of derivatives for use in opioid peptidomimetics. These methodologies emphasize the role of N-Boc-protected compounds in creating pharmacologically active molecules, showcasing their critical role in medicinal chemistry (Bender, Griggs, Gao, Trask, Traynor, & Mosberg, 2015).
Properties
IUPAC Name |
2-[(1R,2S,5S)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-bicyclo[3.1.1]heptanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(9-12(18)19)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3,(H,17,20)(H,18,19)/t10-,11+,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFDLTLKTPHASU-USBNGQNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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